molecular formula C8H15ClO B13176960 3-(Chloromethyl)-3-(propan-2-YL)oxolane

3-(Chloromethyl)-3-(propan-2-YL)oxolane

Katalognummer: B13176960
Molekulargewicht: 162.66 g/mol
InChI-Schlüssel: SJIVYBDFHGXSND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Chloromethyl)-3-(propan-2-YL)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom and four carbon atoms. This compound is characterized by the presence of a chloromethyl group and an isopropyl group attached to the oxolane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-(propan-2-YL)oxolane can be achieved through various methods. One common approach involves the reaction of 3-hydroxymethyl-3-(propan-2-YL)oxolane with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chloromethyl group, yielding the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chloromethyl)-3-(propan-2-YL)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the oxolane ring can lead to the formation of tetrahydrofuran derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of tetrahydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Chloromethyl)-3-(propan-2-YL)oxolane has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-3-(propan-2-YL)oxolane depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Bromomethyl)-3-(propan-2-YL)oxolane: Similar structure with a bromomethyl group instead of a chloromethyl group.

    3-(Hydroxymethyl)-3-(propan-2-YL)oxolane: Contains a hydroxymethyl group instead of a chloromethyl group.

    3-(Methoxymethyl)-3-(propan-2-YL)oxolane: Contains a methoxymethyl group instead of a chloromethyl group.

Uniqueness

3-(Chloromethyl)-3-(propan-2-YL)oxolane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Eigenschaften

Molekularformel

C8H15ClO

Molekulargewicht

162.66 g/mol

IUPAC-Name

3-(chloromethyl)-3-propan-2-yloxolane

InChI

InChI=1S/C8H15ClO/c1-7(2)8(5-9)3-4-10-6-8/h7H,3-6H2,1-2H3

InChI-Schlüssel

SJIVYBDFHGXSND-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1(CCOC1)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.